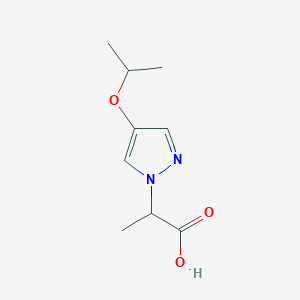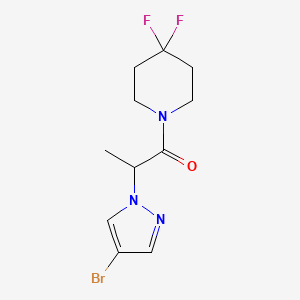
tert-Butyl (3-(4-azidobenzamido)propyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-(4-azidobenzamido)propyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a propyl chain, which is further connected to a benzamido group substituted with an azido group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(4-azidobenzamido)propyl)carbamate typically involves the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with an appropriate azidation reagent, such as sodium azide, to form 4-azidobenzoic acid.
Coupling with Propylamine: The 4-azidobenzoic acid is then coupled with 3-aminopropylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form 3-(4-azidobenzamido)propylamine.
Protection with tert-Butyl Carbamate: Finally, the 3-(4-azidobenzamido)propylamine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Substitution Reactions: The azido group in tert-Butyl (3-(4-azidobenzamido)propyl)carbamate can undergo substitution reactions, particularly with nucleophiles, to form various substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols under mild conditions.
Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst.
Cycloaddition Reactions: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution Reactions: Substituted benzamido derivatives.
Reduction Reactions: Amino derivatives.
Cycloaddition Reactions: Triazole derivatives.
科学的研究の応用
Chemistry:
Biology:
Bioconjugation: The compound can be used in bioconjugation techniques to attach biomolecules to various surfaces or other biomolecules via click chemistry.
Medicine:
Drug Development: The compound’s ability to form triazoles can be exploited in the development of pharmaceuticals with triazole moieties, which are known for their biological activity.
Industry:
Material Science: The compound can be used in the synthesis of functional materials with specific properties, such as polymers with triazole linkages.
作用機序
The mechanism of action of tert-Butyl (3-(4-azidobenzamido)propyl)carbamate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which can then interact with various molecular targets. The specific pathways and molecular targets depend on the context in which the compound is used, such as in drug development or material science .
類似化合物との比較
- tert-Butyl (3-(4-fluorobenzamido)propyl)carbamate
- tert-Butyl (3-(4-methylbenzamido)propyl)carbamate
- tert-Butyl (3-(4-hydroxybenzamido)propyl)carbamate
Comparison:
- Unique Features: The presence of the azido group in tert-Butyl (3-(4-azidobenzamido)propyl)carbamate distinguishes it from other similar compounds. This group imparts unique reactivity, particularly in cycloaddition reactions, making it valuable in click chemistry and bioconjugation.
- Reactivity: While other similar compounds may have different substituents on the benzamido group, the azido group in this compound provides distinct reactivity that can be exploited in various applications .
特性
IUPAC Name |
tert-butyl N-[3-[(4-azidobenzoyl)amino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-15(2,3)23-14(22)18-10-4-9-17-13(21)11-5-7-12(8-6-11)19-20-16/h5-8H,4,9-10H2,1-3H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZOXKGMLXQAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(NE,S)-N-[(3-bromo-5-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8176191.png)
![(NE,R)-N-[(3-bromo-5-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8176193.png)









